(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(indolizin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(indolizin-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
The synthesis and evaluation of pyrimidinone derivatives, including structures related to (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(indolizin-2-yl)methanone, have shown significant antimicrobial activities. Studies have demonstrated the preparation of novel pyrimidinones and oxazinones with good antibacterial and antifungal properties, comparable to established antibiotics like streptomycin and fusidic acid (A. Hossan et al., 2012). Additionally, other research has created pyrazole derivatives linked to pyrimidinones, showing high antimicrobial and anticancer activity, indicating a broad spectrum of potential therapeutic applications (H. Hafez et al., 2016).
Anticancer Activities
Compounds structurally similar to this compound have been synthesized and characterized, revealing potent anticancer activities. For instance, novel pyrazole and pyrazolo[4,3-d]-pyrimidine derivatives have been identified with higher anticancer activity than doxorubicin, a commonly used chemotherapy drug. This highlights the potential of such compounds in the development of new anticancer therapies (H. Hafez et al., 2016).
Pharmacokinetics and Metabolism
The study of the pharmacokinetics and metabolism of compounds similar to this compound is crucial for understanding their behavior in biological systems. Research on dipeptidyl peptidase inhibitors has provided insights into their absorption, distribution, metabolism, and excretion in various species, including humans. These studies are essential for determining the safety and efficacy of such compounds in medical applications (Raman K. Sharma et al., 2012).
Synthesis and Structural Studies
The synthesis and structural analysis of compounds related to this compound have been extensively studied. These studies not only provide insights into the chemical properties of such compounds but also aid in the development of novel synthetic routes and derivatives with enhanced biological activities. For example, the synthesis of oxime derivatives and their antimicrobial activity evaluation suggest potential for developing new antimicrobial agents (L. Mallesha et al., 2014).
Wirkmechanismus
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. This compound stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The activation of GPR119 leads to the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion . This dual mechanism of action affects the biochemical pathways related to glucose metabolism and insulin secretion, which are crucial in the regulation of blood sugar levels.
Result of Action
The result of the compound’s action is the regulation of blood glucose levels. By stimulating insulin release and promoting GLP-1 secretion, the compound helps to lower blood glucose levels, which is beneficial in the management of type 2 diabetes .
Eigenschaften
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-indolizin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c19-14-9-20-18(21-10-14)25-16-5-3-7-23(12-16)17(24)13-8-15-4-1-2-6-22(15)11-13/h1-2,4,6,8-11,16H,3,5,7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIVWMSYDFRQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN3C=CC=CC3=C2)OC4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.